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4F-MAR as an analytical reference standard
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Compound of Interest

Compound Name: 4'-Fluoro-4-methylaminorex

Cat. No.: B3025764

An Application Note and Protocol for the Analytical Characterization of 4'-Fluoro-4-
methylaminorex (4F-MAR) as a Reference Standard.

Introduction

4'-Fluoro-4-methylaminorex (4F-MAR) is a synthetic stimulant of the 2-amino-5-aryloxazoline
class and a halogenated derivative of 4-methylaminorex (4-MAR).[1][2] First detected in
Slovenia in 2018, it has emerged as a novel psychoactive substance (NPS) on the recreational
drug market.[1][3] As with many designer drugs, 4F-MAR is synthesized to mimic the effects of
controlled substances like methamphetamine while circumventing existing drug laws.[1][2] Its
effects are reported to be stimulant in nature, producing euphoria, increased attention, and
enhanced cognition with a long duration of action.[2][4]

Due to the presence of two chiral centers, 4F-MAR can exist as four distinct stereoisomers.[5]
Analytical studies have shown that synthesized batches are typically racemic mixtures of the
trans-diastereomer.[1] Given its recent emergence and potential for abuse, robust analytical
methods are crucial for its identification in forensic and toxicological laboratories. This
document provides detailed protocols for the characterization of 4F-MAR using modern
analytical techniques and summarizes its known properties to serve as a reference for
researchers and professionals in the field.

Physicochemical Properties

An analytical reference standard of 4F-MAR should be characterized by its fundamental
physical and chemical properties.
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Property Value Source
4-methyl-5-(4-

IUPAC Name fluorophenyl)-4,5-dihydro-1,3- [3]
oxazol-2-amine
4F-MAR, 4-FPO, p-F-4-

Synonyms ) [2][3]
Methylaminorex

CAS Number 1364933-64-1 [3][6]

Molecular Formula C10H11FN20 [31[6]

Molar Mass 194.209 g-mol—1 [3]

) >98% (as a mixture of

Purity _ [6]
diastereomers)

Appearance Crystalline solid [6]
DMF: 30 mg/mL, DMSO: 30

Solubility mg/mL, Ethanol: 30 mg/mL, [6]

PBS (pH 7.2): 10 mg/mL

Analytical Characterization and Protocols

A comprehensive analytical workflow is essential for the unambiguous identification and

characterization of 4F-MAR in seized materials or biological samples.
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Caption: General analytical workflow for 4F-MAR identification.

Protocol 1: Liquid Chromatography-High Resolution
Mass Spectrometry (LC-HRMS)

LC-HRMS is a primary technique for identifying 4F-MAR, confirming its molecular formula, and
studying its fragmentation patterns.[1]

Instrumentation:
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Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a High-Resolution Mass
Spectrometer (e.g., Q-TOF or Orbitrap).

Sample Preparation:

Extract approximately 10 mg of the seized sample with 1 mL of acetone in an ultrasonic bath
for 15 minutes.[7]

Centrifuge the sample to pellet any insoluble material.

Inject an aliquot of the supernatant into the UHPLC-HRMS system.[7]

LC Conditions (lllustrative):

Column: Standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 pm).
Mobile Phase A: Water with 0.1% Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient: A suitable gradient to ensure separation from other components.

Flow Rate: 0.4 - 0.6 mL/min.

Column Temperature: 40 °C.[8]

HRMS Conditions:

lonization Mode: Positive Electrospray lonization (ESI+).
Scan Range: m/z 50-1000.[7]

Capillary Voltage: 0.7 kV.[7]

Cone Voltage: 20 V (for low-energy spectra).[7]

Collision Energy: Apply a collision energy ramp (e.g., 15-40 eV) for fragmentation (MS/MS)
experiments.
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Expected Results:

e The protonated molecule [M+H]* will be observed, confirming the molecular formula
C10H11FN20.[1]

e Collision-induced dissociation (CID) will produce characteristic fragments.

lon m/z (Observed) Description

[M+H]* 195.0934 (Theoretical) Protonated molecule

Loss of a CONH moiety due to
Fragment 1 152.0870 cleavage of the amino-

oxazoline ring.[1]

Additional loss of ammonia

Fragment 2 135.0606
(NHs) from Fragment 1.[1]

Loss of both NHs and
Fragment 3 115.0546 hydrogen fluoride (HF) from
Fragment 1.[1]

Protocol 2: Chiral High-Performance Liquid
Chromatography (Chiral HPLC)

This method is used to separate the stereoisomers of 4F-MAR, confirming that the sample is a
racemic mixture of the trans-diastereomers.[1]

Instrumentation:

o High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:[1]

e Column: Lux i-Amylose-1, 250 x 4.6 mm (5 pum).

o Mobile Phase: n-hexane:isopropanol:diethylamine (90:10:0.1 v/v/v).

¢ Flow Rate: 2.0 mL/min.
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e Column Temperature: 25 £ 1 °C.
e Detection Wavelength: 220 nm.
e Injection Volume: 5 pL.
Expected Results:

o Two well-resolved peaks corresponding to the (4S,5S) and (4R,5R) enantiomers, confirming
the presence of a racemic mixture.

Protocol 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR is used for the definitive structural elucidation of 4F-MAR and to determine sample purity.
Sample Preparation:

o Dissolve approximately 15 mg of the sample in 0.6 mL of deuterated chloroform (CDCIs).[7]
NMR Experiments:

e 'HNMR

e 13C NMR

e 2D experiments (e.g., COSY, HSQC) for unambiguous signal assignment.[7]

Expected Results:

e The chemical shifts and coupling constants will be consistent with the trans configuration of
the methyl and fluorophenyl groups on the oxazoline ring.[1]

 Integration of the methyl NMR resonances can be used to determine purity, with one study
finding a purity of 85% for a seized sample.[1]

Synthesis, Metabolism, and Pharmacology

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.researchgate.net/publication/333646124_Characterization_of_a_recently_detected_halogenated_aminorex_derivative_para-fluoro-4-methylaminorex_4'F-4-MAR
https://www.researchgate.net/publication/333646124_Characterization_of_a_recently_detected_halogenated_aminorex_derivative_para-fluoro-4-methylaminorex_4'F-4-MAR
https://pmc.ncbi.nlm.nih.gov/articles/PMC9503756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9503756/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Synthesis Pathway

The synthesis of trans-4F-MAR is typically achieved through the cyclization of a substituted
norephedrine precursor.

Gara—FIuoro-norephedrine)

Potassium Cyanate (KOCN)
+ Hydrochloric Acid (HCI)

trans-4F-MAR

Click to download full resolution via product page
Caption: Common synthesis route for trans-4F-MAR.[5]

The process involves dissolving para-fluoro-norephedrine in acidified water, followed by the
addition of a cyanate source like potassium cyanate to initiate cyclization, yielding 4F-MAR.[5]

Proposed Metabolic Pathways

While specific metabolic studies on 4F-MAR are limited, its metabolism can be predicted based

on its structure and analogy to related compounds.[5]
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Caption: Proposed metabolic pathways for 4F-MAR.[5]
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Key metabolic transformations likely include N-demethylation and cleavage of the oxazoline
ring, which would result in the formation of 4-fluoroamphetamine, a significant metabolite for
toxicological screening.[5]

Pharmacological Context and Mechanism of Action

4F-MAR is a central nervous system stimulant.[5] Its mechanism of action is presumed to be
similar to its parent compound, 4-MAR, which is a potent monoamine releasing agent with a
strong preference for the dopamine (DAT) and norepinephrine (NET) transporters over the
serotonin transporter (SERT).[4][5] The para-fluoro substitution may alter its potency and
selectivity, potentially increasing its serotonergic activity, similar to what is observed with 4,4'-
DMAR.[5][8]

Presynaptic Neuron

Synaptic Cleft

v Nf“rogins'\lrg“ngT ________ Monoamine Transporters\ Promotes Efflux Increased
esicles (DA, NE, 5-HT) (DAT, NET, SERT) /J Neurotransmitters

Click to download full resolution via product page

Caption: Presumed mechanism of action for 4F-MAR.

Compound DAT (ECso, NM) NET (ECso, NnM) SERT (ECso0, nM)
4-Methylaminorex (4-
1.7 4.8 53.2
MAR)
(+)-cis-4,4'-DMAR 86+11 26.9+5.9 185+28

Data from in vitro
release assays using
rat brain
synaptosomes.[4][8]
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Toxicological Considerations

The toxicological properties of 4F-MAR have not been formally studied.[2] HowevVer,
extrapolation from structurally related compounds is critical for harm reduction and forensic
interpretation. The parent compound, aminorex, was withdrawn from the market due to its
association with severe pulmonary hypertension.[5][9] The chlorinated amphetamine analogue,
4-CA, is a known neurotoxin, raising concerns about halogenated derivatives like 4F-MAR.[10]
Users and researchers should handle this compound with extreme caution, assuming it may
possess significant cardiovascular toxicity and potential neurotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3025764#4f-mar-as-an-analytical-reference-
standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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